molecular formula C19H15N3O2 B2947680 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1206990-72-8

3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2947680
CAS RN: 1206990-72-8
M. Wt: 317.348
InChI Key: VZZODDDNXCRCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as DMQDQ, is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and development of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated in experimental animals. However, further studies are needed to determine the long-term effects of this compound on human health. This compound has also been shown to have antioxidant properties and has been studied for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several advantages for use in laboratory experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, this compound has some limitations as well. It is a relatively new compound and its long-term effects on human health are not fully understood. This compound is also a relatively expensive compound, which may limit its use in certain laboratory experiments.

Future Directions

There are several future directions for the study of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. In medicine, further studies are needed to determine the potential of this compound as an anticancer agent and its mechanism of action. In agriculture, further studies are needed to determine the potential of this compound as a herbicide and its impact on the environment. In material science, further studies are needed to determine the potential of this compound as a fluorescent material and its applications in the development of new sensors and imaging agents.

Synthesis Methods

3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. The resulting compound is then reacted with 2-nitrobenzaldehyde to form 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole. This compound is then reacted with 2-aminoquinoline to form this compound.

Scientific Research Applications

3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied for its potential as a herbicide and has shown promising results in controlling weed growth. In material science, this compound has been studied for its potential as a fluorescent material and has shown promising results in the development of new sensors and imaging agents.

properties

IUPAC Name

3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-7-8-13(9-12(11)2)18-21-19(24-22-18)15-10-20-16-6-4-3-5-14(16)17(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZODDDNXCRCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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